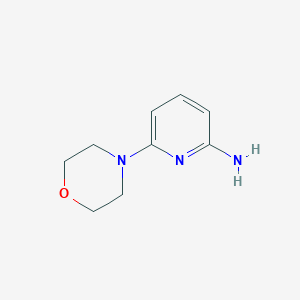

6-Morpholinopyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-morpholin-4-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZFYYWHNXICNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596148 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400774-96-1 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis and Process Optimization of 6-Morpholinopyridin-2-amine

Executive Summary

6-Morpholinopyridin-2-amine (CAS 400774-96-1) is a critical pharmacophore in modern drug discovery, particularly in the development of PI3K, mTOR, and BRAF kinase inhibitors.[1] Its structure—a pyridine ring substituted with an electron-donating morpholine and a primary amine—serves as a versatile hydrogen-bond donor/acceptor motif essential for hinge-binding in kinase active sites.[1]

This guide details two distinct synthetic pathways:

-

The Stepwise Displacement Route (Route A): Ideal for large-scale preparation where regiocontrol and cost-efficiency are paramount.[1] It utilizes the highly reactive 2,6-dichloropyridine as the starting material.

-

The Direct Amination Route (Route B): A convergent, single-step protocol utilizing Buchwald-Hartwig cross-coupling on commercially available 6-chloropyridin-2-amine, suitable for rapid analog generation.[1]

Retrosynthetic Analysis

The synthesis of this compound relies on the sequential or convergent formation of C–N bonds at the 2- and 6-positions of the pyridine core.[1] The electronic nature of the pyridine ring dictates the strategy: the nitrogen atom renders the ring electron-deficient, activating the 2- and 6-positions toward Nucleophilic Aromatic Substitution (

Figure 1: Retrosynthetic disconnection showing the Stepwise (Red) and Direct (Green) pathways.

Route A: Stepwise Displacement (Industrial Standard)

This route is preferred for scalability.[1] It exploits the high reactivity of 2,6-dichloropyridine toward

Step 1: Synthesis of 4-(6-chloropyridin-2-yl)morpholine

Mechanism: Nucleophilic Aromatic Substitution (

Protocol:

-

Charge: To a reaction vessel, add 2,6-Dichloropyridine (1.0 equiv) and Acetonitrile (5 vol).

-

Base: Add Potassium Carbonate (

) (1.5 equiv). -

Addition: Add Morpholine (1.1 equiv) dropwise at ambient temperature to control exotherm.

-

Reaction: Heat to 60–65°C and stir for 4–6 hours.

-

Checkpoint: Monitor by HPLC/TLC.[1] The starting material (

in 20% EtOAc/Hex) should disappear, yielding the mono-substituted product (

-

-

Workup: Cool to room temperature. Filter off inorganic salts (

). Concentrate the filtrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

-

Yield Target: 85–92%.

Step 2: Amination of the Chloropyridine Intermediate

Mechanism: Palladium-Catalyzed Buchwald-Hartwig Amination.[1]

Logic: The intermediate is deactivated toward classical

Protocol:

-

Charge: Add 4-(6-chloropyridin-2-yl)morpholine (1.0 equiv), Pd_2(dba)_3 (0.02 equiv), and Xantphos (0.04 equiv) to 1,4-Dioxane (10 vol).

-

Base/Amine: Add Cesium Carbonate (

) (2.0 equiv) and Benzophenone imine (1.2 equiv).-

Note: Benzophenone imine is a liquid ammonia surrogate that is easier to handle and gives higher yields than gaseous ammonia.

-

-

Reaction: Degas with

for 15 mins. Heat to 100°C for 12 hours. -

Hydrolysis: Cool to RT. Add 1N HCl (3 vol) and stir for 1 hour (cleaves the imine to the primary amine).

-

Workup: Neutralize with NaOH to pH 10. Extract with DCM.[1]

-

Purification: Column chromatography (DCM:MeOH 95:5).

-

Yield Target: 75–80%.

Route B: Direct Amination (Rapid Access)

This route is shorter but utilizes 6-chloropyridin-2-amine , which is less electrophilic than the dichloro- precursor.[1] Standard thermal displacement fails; high-energy conditions or catalysis are mandatory.[1]

Mechanism: Pd-Catalyzed C–N Cross-Coupling.[1][3] Logic: The primary amine on the starting material can poison the catalyst or compete as a nucleophile. Using a bulky, electron-rich ligand (e.g., BINAP or BrettPhos) ensures the catalyst inserts into the C–Cl bond and couples with morpholine preferentially.

Protocol:

-

Reagents: Combine 6-chloropyridin-2-amine (1.0 equiv), Morpholine (1.2 equiv), NaOtBu (1.5 equiv).

-

Catalyst System: Pd(OAc)_2 (0.05 equiv) and BINAP (0.10 equiv).

-

Solvent: Toluene (degassed, anhydrous).

-

Conditions: Heat to 110°C (reflux) under Argon for 16 hours.

-

Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate.

-

Purification: The product is polar. Use reverse-phase HPLC or silica chromatography with a gradient of MeOH in DCM (0%

10%).[1]

Comparative Data Analysis

| Parameter | Route A (Stepwise) | Route B (Direct) |

| Starting Material | 2,6-Dichloropyridine (Cheap, Commodity) | 6-Chloropyridin-2-amine (More expensive) |

| Step Count | 2 Steps | 1 Step |

| Overall Yield | ~65–70% | ~50–60% |

| Purification | Crystallization possible (Step 1) | Chromatography required |

| Scalability | High (kg scale) | Moderate (g to 100g scale) |

| Primary Risk | Over-substitution in Step 1 | Catalyst poisoning by free amine |

Process Safety & Validation

Self-Validating Protocol Checks[1]

-

TLC Monitoring: In Route A, Step 1, the appearance of a spot with lower

than the dichloro- starting material confirms mono-substitution. If a third spot (very low -

Color Change: In Route B, the reaction mixture typically turns from dark red/brown to black (Pd precipitation) upon completion. A persistent orange color may indicate incomplete catalyst activation.[1]

Analytical Specifications (Expected)

-

NMR (DMSO-

- 7.30 (t, 1H, H-4 pyridine)

- 6.10 (d, 1H, H-3 pyridine)

- 5.85 (d, 1H, H-5 pyridine)

-

5.60 (s, 2H,

-

3.65 (m, 4H, Morpholine O-

-

3.30 (m, 4H, Morpholine N-

References

-

Synthesis of 2-amino-6-chloropyridine derivatives: BenchChem. "A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine." Link

-

Buchwald-Hartwig Amination of Chloropyridines: Organic Syntheses. "Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate." (Contextual reference for amine coupling). Link

-

Morpholine Reactivity in SNAr: National Institutes of Health (NIH). "A mild, catalyst-free synthesis of 2-aminopyridines."[1] (Discusses reactivity of activated pyridines). Link

-

CAS Registry Data: GuideChem. "this compound CAS 400774-96-1."[1] Link

-

Palladium Catalysis in Pyridines: ResearchGate. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Link

Sources

The Ascendancy of 6-Morpholinopyridin-2-amine Scaffolds in Kinase Inhibition: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of the 6-Morpholinopyridin-2-amine Core

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and immunology. Within this competitive arena, the this compound scaffold has emerged as a privileged structure, serving as a versatile and highly effective template for the design of novel kinase inhibitors. Its inherent structural features, including a hydrogen bond-donating 2-amino group and a solubilizing, synthetically tractable 6-morpholino moiety, provide a robust foundation for achieving high-affinity binding to the ATP-binding pocket of various kinases. This guide offers an in-depth exploration of the synthesis, derivatization, and biological evaluation of compounds based on this pivotal core, providing researchers and drug development professionals with a comprehensive technical resource to navigate and innovate within this chemical space. The strategic incorporation of the morpholine group often enhances aqueous solubility and metabolic stability, favorable pharmacokinetic properties for drug candidates[1].

Synthesis of the Core Scaffold: this compound

The efficient and scalable synthesis of the this compound core is a critical first step in any drug discovery program centered on this scaffold. A common and reliable method involves a two-step sequence starting from a readily available di-halogenated pyridine, such as 2,6-dichloropyridine. The first step is a nucleophilic aromatic substitution (SNAr) reaction where one of the chloro groups is displaced by morpholine. The second step involves the introduction of the 2-amino group, which can be achieved through various amination strategies.

A key precursor, 2-amino-6-chloropyridine, can be synthesized from 2,6-dichloropyridine via an amination reaction[2]. The subsequent displacement of the remaining chloro group with morpholine provides a direct route to the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of this compound from 2-amino-6-chloropyridine.

Materials:

-

2-Amino-6-chloropyridine

-

Morpholine

-

A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

-

A suitable base (e.g., Potassium carbonate (K2CO3), Sodium carbonate (Na2CO3), or Triethylamine (Et3N))

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-amino-6-chloropyridine (1.0 eq) in the chosen solvent, add morpholine (1.2 eq) and the base (2.0 eq).

-

Heat the reaction mixture to a temperature between 100-150 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, remove it by filtration.

-

Dilute the filtrate with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Solvent: A high-boiling point polar aprotic solvent is chosen to facilitate the SNAr reaction, which often requires elevated temperatures to proceed at a reasonable rate.

-

Base: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An inorganic base like K2CO3 is often preferred for ease of removal during workup.

-

Excess Morpholine: A slight excess of morpholine is used to ensure complete consumption of the starting material.

-

Purification: Column chromatography is a standard and effective method for purifying the final product to the high degree required for subsequent biological testing and derivatization.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The this compound scaffold offers multiple points for diversification to optimize potency, selectivity, and pharmacokinetic properties. The primary focus of derivatization is typically the 2-amino group, which can be functionalized to interact with the hinge region of the kinase ATP-binding site.

Key Derivatization Points and their Impact:

-

The 2-Amino Group: Acylation or arylation of the 2-amino group is a common strategy to introduce functionalities that can form key hydrogen bonds with the kinase hinge region. The choice of the acyl or aryl group is critical for potency and selectivity.

-

The Pyridine Ring: Substitution on the pyridine ring can modulate the electronic properties of the scaffold and provide additional interaction points with the kinase. However, this is often a less explored avenue compared to derivatization of the 2-amino group.

-

The Morpholine Ring: While the morpholine ring is primarily for solubility and metabolic stability, modifications can be made to fine-tune these properties or to introduce additional binding interactions.

Structure-Activity Relationship (SAR) Insights:

While specific SAR is highly dependent on the target kinase, some general principles have emerged from studies on aminopyridine-based kinase inhibitors:

-

Hinge-Binding Moiety: The group attached to the 2-amino position is paramount for potent inhibition. Aromatic or heteroaromatic rings capable of forming one or more hydrogen bonds with the kinase hinge are often favored.

-

Hydrophobic Pockets: The nature and substitution pattern of the aryl or heteroaryl group at the 2-position can be optimized to occupy nearby hydrophobic pockets within the ATP-binding site, thereby increasing potency.

-

Selectivity: Subtle modifications to the hinge-binding moiety can have a profound impact on selectivity. For example, the introduction of specific substituents can create favorable interactions with one kinase while introducing steric clashes with another.

Biological Evaluation of this compound Derivatives as Kinase Inhibitors

The biological evaluation of novel derivatives is a critical step in the drug discovery process. A tiered approach is typically employed, starting with in vitro biochemical assays to determine potency against the target kinase, followed by cell-based assays to assess cellular activity and cytotoxicity.

In Vitro Kinase Inhibition Assays

Several formats are available for measuring kinase activity in a high-throughput manner. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced in a kinase reaction.

Principle: This luminescent assay quantifies the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a light signal that is proportional to the kinase activity.

Materials:

-

Recombinant kinase and its corresponding substrate

-

Test compounds (derivatives of this compound)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Convert the ADP produced to ATP by adding the Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

-

ATP Concentration: The ATP concentration is typically set at or near the Km value for the kinase to ensure sensitive detection of competitive inhibitors.

-

Controls: The assay includes positive controls (no inhibitor) and negative controls (no kinase) to establish the dynamic range of the assay.

-

DMSO Concentration: The final concentration of DMSO in the assay is kept low (typically ≤1%) to minimize its effect on enzyme activity.

Cell-Based Assays

Cell-based assays are essential to confirm that the observed biochemical potency translates into cellular activity and to assess the compound's effect on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Pharmacokinetic Considerations

For a kinase inhibitor to be a successful drug, it must possess favorable pharmacokinetic (PK) properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). The this compound scaffold is often chosen for its potential to impart good PK properties.

-

Absorption: The morpholine group generally improves aqueous solubility, which can aid in oral absorption.

-

Distribution: The overall lipophilicity and size of the molecule will influence its distribution into tissues.

-

Metabolism: The pyridine and morpholine rings are generally more resistant to metabolic degradation than other heterocyclic systems. However, metabolism by cytochrome P450 enzymes is a key consideration for any drug candidate.

-

Excretion: The route and rate of excretion will depend on the overall physicochemical properties of the molecule.

Early assessment of ADME properties using in vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and in vivo studies in animal models is crucial for the successful development of this compound-based kinase inhibitors.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and development of novel kinase inhibitors. Its synthetic accessibility, coupled with the favorable physicochemical properties imparted by the morpholine moiety, makes it an attractive core for medicinal chemists. By systematically exploring the structure-activity relationships through derivatization of the 2-amino group, researchers can develop potent and selective inhibitors for a wide range of kinase targets. The experimental protocols and strategic considerations outlined in this guide provide a solid foundation for drug discovery professionals to harness the full potential of this important chemical class in the quest for new and effective therapies.

References

-

MySkinRecipes. 6-morpholinopyridin-3-amine. [Link]

- Google Patents.

-

PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

-

PubMed. Tumor pharmacokinetics and pharmacodynamics of the CDK4/6 inhibitor ribociclib in patients with recurrent glioblastoma. [Link]

- Google Patents.

-

PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. [Link]

-

PubMed. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. [Link]

-

PMC. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. [Link]

-

ResearchGate. IC 50 Values of CDK4/6 Inhibitors | Download Table. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

ResearchGate. (PDF) Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer. [Link]

-

MDPI. Recent Progress in CDK4/6 Inhibitors and PROTACs. [Link]

-

European Patent Office. Process for the preparation of 2-amino-6-chloropurine and derivatives - EP 0569421 B1. [Link]

-

PMC. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. [Link]

-

DigitalCommons@TMC. Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. [Link]

-

NIH. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. [Link]

-

Frontiers. CDK 4/6 Inhibitors as Single Agent in Advanced Solid Tumors. [Link]

-

ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

-

PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

-

ResearchGate. Reported IC 50 values of the selected inhibitors in nM. | Download Table. [Link]

-

PubMed. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer. [Link]

-

PMC. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

-

PubMed. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization. [Link]

Sources

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

Spectroscopic Characterization of 6-Morpholinopyridin-2-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Morpholinopyridin-2-amine (CAS No. 400774-96-1), a key heterocyclic building block in medicinal chemistry and materials science. The unique structural amalgamation of a 2-aminopyridine core with a morpholine substituent imparts distinct physicochemical properties, making a thorough spectroscopic analysis paramount for unequivocal identification, purity assessment, and understanding its chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₉H₁₃N₃O and a molecular weight of approximately 179.22 g/mol .[1][2] The molecule integrates a substituted pyridine ring, a secondary amine in the morpholine ring, and a primary exocyclic amine, all of which contribute to its characteristic spectroscopic signature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃O | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| CAS Number | 400774-96-1 | [1][2] |

digraph "6_Morpholinopyridin_2_amine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N_amine [label="NH₂", pos="-2.6,1.25!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_morpholine [label="N", pos="2.6,1.25!"]; C7 [label="C", pos="3.9,0.5!"]; C8 [label="C", pos="5.2,1.25!"]; O_morpholine [label="O", pos="5.2,2.75!"]; C9 [label="C", pos="3.9,3.5!"]; C10 [label="C", pos="2.6,2.75!"];

// Bonds N1 -- C2; C2 -- N_amine; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- N_morpholine; N_morpholine -- C7; C7 -- C8; C8 -- O_morpholine; O_morpholine -- C9; C9 -- C10; C10 -- N_morpholine;

}

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the morpholine ring, and the protons of the primary amine.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 - 7.6 | t | 1H | H-4 | The pyridine proton at position 4 is expected to be a triplet due to coupling with H-3 and H-5. |

| ~6.4 - 6.6 | d | 1H | H-5 | This proton will appear as a doublet due to coupling with H-4. |

| ~6.0 - 6.2 | d | 1H | H-3 | This proton will appear as a doublet due to coupling with H-4. |

| ~4.5 - 5.0 | br s | 2H | -NH₂ | The primary amine protons typically appear as a broad singlet and can exchange with D₂O. |

| ~3.7 - 3.9 | t | 4H | -O-CH₂- | The methylene protons adjacent to the oxygen in the morpholine ring are deshielded and appear as a triplet. |

| ~3.4 - 3.6 | t | 4H | -N-CH₂- | The methylene protons adjacent to the nitrogen in the morpholine ring appear as a triplet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-2 | Carbon attached to the primary amine group is significantly deshielded. |

| ~158 | C-6 | Carbon attached to the morpholine nitrogen is also highly deshielded. |

| ~138 | C-4 | The CH carbon in the middle of the pyridine ring. |

| ~105 | C-5 | Aromatic CH carbon. |

| ~98 | C-3 | Aromatic CH carbon, shielded by the adjacent amine group. |

| ~67 | -O-CH₂- | Methylene carbons adjacent to the morpholine oxygen. |

| ~45 | -N-CH₂- | Methylene carbons adjacent to the morpholine nitrogen. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[4]

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Sources

Technical Whitepaper: Physicochemical Profiling and Applications of 6-Morpholinopyridin-2-amine

[1][2][3]

Executive Summary

6-Morpholinopyridin-2-amine (CAS: 400774-96-1) represents a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor and CNS-active therapeutic spaces.[1][2][3] Characterized by a central pyridine ring substituted with a polar morpholine moiety and a primary amine, this compound offers a unique balance of lipophilicity (LogP ~0.5–0.[2][4]7) and hydrogen-bonding potential.[1][2][3][4] This guide provides a comprehensive technical analysis of its physicochemical characteristics, synthetic accessibility, and utility as a pharmacophore for optimizing metabolic stability and blood-brain barrier (BBB) penetration.[2][3][4]

Molecular Identity & Structural Analysis[1][3][4][5][6][7]

The core structure consists of a pyridine ring functionalized at the 2- and 6-positions.[1][2][3][4] The 2-amino group serves as a critical hydrogen bond donor/acceptor pair, often interacting with the hinge region of kinase enzymes.[2][3][4] The 6-morpholine ring acts as a solubilizing group that modulates the electronic properties of the pyridine nitrogen via the inductive effect and resonance donation.[2][3][4]

| Parameter | Data |

| IUPAC Name | 6-(Morpholin-4-yl)pyridin-2-amine |

| Common Name | 2-Amino-6-morpholinopyridine |

| CAS Number | 400774-96-1 |

| Molecular Formula | C |

| Molecular Weight | 179.22 g/mol |

| SMILES | NC1=NC(N2CCOCC2)=CC=C1 |

| InChI Key | LEZFYYWHNXICNC-UHFFFAOYSA-N |

Physicochemical Characteristics

Understanding the physicochemical profile is essential for predicting the molecule's behavior in biological systems.[2][3][4] this compound exhibits "Rule of 5" compliance, making it an ideal fragment for oral drug candidates.[1][2][3]

Key Parameter Table[2][3][4]

| Property | Value (Experimental/Predicted) | Context & Implications |

| LogP | 0.50 – 0.70 | Indicates moderate hydrophilicity; optimal for oral bioavailability without sequestration in adipose tissue.[1][2][3][4] |

| TPSA | ~51.4 Ų | Well below the 90 Ų threshold for BBB penetration, suggesting CNS activity potential.[2][3][4] |

| pKa (Pyridine N) | ~7.1 (Predicted) | The morpholine ring donates electron density, slightly increasing basicity compared to unsubstituted 2-aminopyridine.[1][2][3][4] |

| H-Bond Donors | 1 (Primary Amine) | Critical for "hinge binding" in kinase active sites.[1][2][3][4] |

| H-Bond Acceptors | 4 | Includes Morpholine O, Morpholine N, Pyridine N, Amine N. |

| Solubility | High (Organic/Aqueous) | The morpholine ether oxygen enhances aqueous solubility compared to piperidine analogs.[2][3][4] |

Solubility & Lipophilicity Analysis

The replacement of a piperidine ring with a morpholine ring (an "oxygen walk") is a standard medicinal chemistry tactic to lower LogP (typically by ~1 unit) and increase metabolic stability by blocking oxidative metabolism at the 4-position of the saturated ring.[1][2][3][4] This molecule exemplifies that strategy, offering a scaffold that is easier to formulate than its purely carbon-heavy counterparts.[1][2][3][4]

Synthetic Pathways & Purification[1][3][4][8]

The synthesis of this compound generally proceeds via Nucleophilic Aromatic Substitution (S

Primary Synthetic Route (S Ar)

The most robust laboratory scale method involves the displacement of a halogen on 2-amino-6-chloropyridine.[1][2][3][4] Due to the electron-deficient nature of the pyridine ring (further activated by the ring nitrogen), the morpholine acts as a nucleophile.[2][4]

Protocol Overview:

-

Reagents: 2-Amino-6-chloropyridine (1.0 eq), Morpholine (3.0 eq, acts as solvent/base), or Morpholine (1.2 eq) +

in DMF. -

Conditions: Heat to 100–120°C for 12–24 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Visualization of Synthetic Logic

Figure 1: Comparative synthetic routes. The direct amination of 2-amino-6-chloropyridine (bottom path) is generally preferred for higher atom economy and fewer steps.[1][2][3]

Spectral Characterization

For verification of identity and purity, the following spectral signatures are diagnostic.

Proton NMR ( H NMR, 400 MHz, DMSO- )

-

7.20 – 7.30 ppm (1H, t): Pyridine H-4 (Gamma to amine).[1][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

5.90 – 6.05 ppm (2H, dd): Pyridine H-3 and H-5 (Beta to amine).[1][4] The electron-donating effect of both the amino and morpholine groups shields these protons significantly upfield compared to pyridine.[2][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

5.60 ppm (2H, s, broad):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

3.65 – 3.75 ppm (4H, t): Morpholinengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

3.30 – 3.40 ppm (4H, t): Morpholinengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Mass Spectrometry (ESI-MS)

Applications in Drug Discovery[3][4][9][10]

Kinase Inhibitor Design

The 2-aminopyridine motif is a "privileged structure" for binding to the ATP-binding pocket of kinases.[1][2][3][4] The exocyclic amine forms a hydrogen bond with the backbone carbonyl of the hinge region, while the pyridine nitrogen accepts a hydrogen bond from the backbone amide.[2][3][4]

-

Role of Morpholine: It projects into the solvent-exposed region (Solvent Front), improving solubility and often forming water-mediated hydrogen bonds.[1][2][3][4]

CNS Multiparameter Optimization (MPO)

In CNS drug discovery, minimizing P-glycoprotein (P-gp) efflux is critical.[1][2][3][4] this compound is often used to replace more basic or lipophilic groups.[1][2][3][4]

-

Lower pKa: Compared to piperazines, the morpholine oxygen reduces the basicity of the amine, potentially reducing lysosomal trapping.[2][3][4]

-

Reduced Lipophilicity: Lowers non-specific binding in brain tissue.[2][3][4]

Biological Mechanism Workflow

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each pharmacophore component.[1][2][3]

Handling and Safety Protocols

While this compound is a valuable intermediate, it must be handled with standard laboratory safety protocols.[1][2][3][4]

-

Hazard Classification (GHS):

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to slow oxidation if exposed to air and light for prolonged periods.[2][4]

-

Stability: Stable in solution (DMSO/MeOH) for >24 hours at room temperature, making it suitable for high-throughput screening (HTS) libraries.[1][2][4]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18771860, this compound.[1][2][3][4] [Link][1][2][3][4]

-

Journal of Medicinal Chemistry. Morpholine Scaffolds in CNS Drug Discovery: Balancing Physicochemical Properties. (Contextual Reference on Morpholine utility). [Link]

Sources

- 1. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 7-{[3-({[(6-Aminopyridin-2-yl)methyl]amino}methyl)phenoxy]methyl}quinolin-2-amine | C23H23N5O | CID 155926530 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Imperative of Thermodynamic Characterization in Drug Discovery

An In-depth Technical Guide to the Thermodynamic Properties of 6-Morpholinopyridin-2-amine

Abstract: This technical guide provides a comprehensive framework for the characterization of the essential thermodynamic properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document details the theoretical underpinnings and validated experimental protocols for assessing the thermal stability and solubility of this molecule. The narrative emphasizes the causal relationships behind methodological choices, ensuring a deep understanding and the generation of robust, decision-driving data. By following the self-validating systems described herein, research teams can confidently establish a foundational physicochemical profile for this compound, a critical step in its journey from a promising hit to a viable clinical candidate.

In the landscape of modern drug discovery, the aphorism "a drug must be in solution to be active" remains a fundamental truth. The therapeutic potential of any active pharmaceutical ingredient (API) is inextricably linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Thermodynamic properties, specifically thermal stability and solubility, form the bedrock of this profile. They are not merely data points on a specification sheet; they are critical determinants of a compound's manufacturability, formulation feasibility, storage stability, and ultimately, its bioavailability and clinical success.

This compound, incorporating both a flexible morpholine ring and a rigid, ionizable aminopyridine scaffold, presents a unique and common structural combination in medicinal chemistry.[1] The morpholine group can influence solubility and metabolic stability, while the aminopyridine moiety is a key pharmacophore and a site for potential salt formation.[2] A thorough investigation into its thermodynamic behavior is therefore not just recommended—it is a mandatory prerequisite for advancing this compound through the development pipeline. This guide provides the strategic rationale and detailed methodologies to achieve this.

Foundational Physicochemical Profile

Before embarking on experimental thermal and solubility analysis, it is crucial to consolidate the known structural and computed properties of the molecule. This information provides context for experimental design and interpretation.

Table 1: Chemical Identity and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃O | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| Canonical SMILES | C1COCCN1C2=CC=CC(=N2)N | |

| Predicted pKa | 7.07 ± 0.10 | |

| Predicted LogP | 0.5004 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Expertise & Experience: The predicted pKa of ~7.07 is of immediate interest.[4] This value suggests that this compound is a weak base, and its ionization state—and therefore its solubility—will be highly dependent on the pH of its environment. This is a critical consideration for oral drug development, as the compound will traverse the highly acidic environment of the stomach (pH ~1-2) and the near-neutral environment of the small intestine (pH ~6.5-7.4), the primary site of absorption for many drugs.[5][6]

Thermal Analysis: Defining Stability and Solid-State Behavior

Thermal analysis is a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature.[7] For a pharmaceutical candidate, these analyses are non-negotiable as they dictate processing parameters, identify potential stability liabilities, and characterize the solid form.[8]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the cornerstone of solid-state characterization. It measures the heat flow into or out of a sample as it is heated or cooled, providing a wealth of information. The primary application here is the determination of the melting point (Tₘ) and the enthalpy of fusion (ΔHfus). A sharp, single melting endotherm is indicative of a highly crystalline and pure material. Conversely, a broad or multi-peak event could signal impurities or the presence of multiple crystalline forms (polymorphs), a significant risk factor in pharmaceutical development that requires immediate and thorough investigation.

Trustworthiness: A self-validating DSC protocol necessitates rigorous instrument calibration using certified standards like indium. Furthermore, performing a heat-cool-heat cycle is critical. The first heating scan reveals the properties of the material as supplied. The cooling and second heating scans provide invaluable insight into the compound's recrystallization behavior and its potential to form an amorphous or different polymorphic state upon cooling from the melt.

Experimental Protocol: DSC Analysis of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 2-4 mg of this compound into a Tzero aluminum pan. Hermetically seal the pan.

-

Method Parameters:

-

Atmosphere: Dry Nitrogen purge at 50 mL/min to create an inert environment.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp temperature from 25 °C to a temperature at least 20 °C above the melting endotherm at a rate of 10 °C/min.

-

Cool to -20 °C at 20 °C/min.

-

Hold for 2 minutes.

-

Ramp temperature to the upper limit again at 10 °C/min.

-

-

-

Data Analysis: From the first heating scan, determine the onset temperature of the melting endotherm (Tₘ) and integrate the peak to determine the enthalpy of fusion (ΔHfus). Analyze the second heating scan for any new thermal events, such as a glass transition (Tg) or different melting points.

Mandatory Visualization:

Caption: Standard workflow for DSC characterization of an API.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[9] Its primary role is to assess thermal stability and identify the temperature at which the compound begins to decompose (Td). It is also exceptionally sensitive to the presence of residual solvents or bound water (hydrates), which appear as mass loss at temperatures below the decomposition point. Identifying and quantifying these volatiles is crucial for accurate molecular weight calculations and for understanding the true nature of the solid form.

Trustworthiness: For a comprehensive analysis, TGA is often coupled with DSC in a simultaneous thermal analyzer (STA).[8] This allows for direct correlation of mass loss events with their energetic signatures. For example, a mass loss that coincides with a sharp endotherm in the DSC signal is a classic signature of solvent evaporation or the release of water of hydration. A mass loss accompanied by a sharp exotherm often indicates decomposition.

Experimental Protocol: TGA of this compound

-

Instrument Setup: Use a calibrated TGA instrument with a sensitive microbalance.

-

Sample Preparation: Load 5-10 mg of this compound onto an open ceramic or platinum pan.

-

Method Parameters:

-

Atmosphere: Dry Nitrogen purge at 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp temperature from 30 °C to 600 °C at a rate of 10 °C/min.

-

-

-

Data Analysis: Plot the percent mass loss versus temperature. Determine the onset temperature of any significant mass loss events. The decomposition temperature (Td) is often reported as the temperature at which 5% mass loss occurs.

Data Presentation:

Table 2: Summary of Thermal Analysis Data for this compound

| Parameter | Symbol | Value | Method |

| Melting Point (Onset) | Tₘ | To be determined | DSC |

| Enthalpy of Fusion | ΔHfus | To be determined | DSC |

| Decomposition Temperature (5% loss) | Td | To be determined | TGA |

Solubility Profiling: The Key to Absorption

Solubility is the cornerstone of oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[10] Given the predicted pKa of this compound, its solubility is expected to vary significantly with pH. Therefore, a multi-medium approach is essential.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Expertise & Experience: The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[11] It measures the saturation concentration of a compound in a given medium at equilibrium. This is a fundamentally different and more relevant parameter than kinetic solubility, which can often be misleadingly high due to the formation of supersaturated, unstable solutions. For pharmaceutical relevance, it is critical to perform these measurements in biorelevant media, which contain components like bile salts and lecithin to mimic the conditions in the human gut.[12][13]

Trustworthiness: The protocol's integrity hinges on two factors: ensuring an excess of solid is present throughout the experiment and allowing sufficient time to reach equilibrium (typically 24-48 hours). Post-equilibration, the supernatant must be carefully filtered to avoid contamination from undissolved particles, and the concentration is quantified using a validated, stability-indicating analytical method like HPLC-UV.

Experimental Protocol: Equilibrium Solubility Determination

-

Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.6, without pepsin) and Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5).[5]

-

Sample Addition: Add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each medium in duplicate in 2 mL glass vials. A visible amount of solid should remain at the bottom.

-

Equilibration: Place the sealed vials in a shaking incubator or on a rotator set to 37 °C for 24 hours to ensure equilibrium is reached.

-

Sampling and Analysis:

-

After 24 hours, remove the vials and allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm PVDF syringe filter.

-

Accurately dilute the filtrate with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.

-

-

pH Measurement: Measure the final pH of each suspension to confirm it has not shifted significantly.

Mandatory Visualization:

Caption: The gold-standard shake-flask method for solubility.

Data Presentation:

Table 3: Equilibrium Solubility of this compound at 37 °C

| Medium | pH | Solubility (µg/mL) |

| Simulated Gastric Fluid (SGF) | 1.6 | To be determined |

| Fasted-State Sim. Intestinal Fluid (FaSSIF) | 6.5 | To be determined |

Conclusion: Synthesizing Data for Strategic Drug Development

The thermodynamic data generated through these protocols are not endpoints in themselves but are foundational inputs for strategic decision-making. The thermal analysis will define the compound's stability, guiding handling, storage conditions, and the selection of manufacturing processes.[14] The solubility data is even more critical; it will immediately classify the compound within the Biopharmaceutics Classification System (BCS) and dictate formulation strategy.[10] High solubility in gastric fluid but low solubility in intestinal fluid, for instance, would strongly suggest that enabling formulations (e.g., amorphous solid dispersions, salt forms) may be required to ensure adequate absorption in the small intestine. By systematically and rigorously applying the methodologies in this guide, development teams can build a robust understanding of this compound, de-risking its progression and paving a rational, data-driven path toward the clinic.

References

-

Wikipedia. 2-Aminopyridine. [Link]

-

PubChem. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765. [Link]

-

Shanghai Institute of Organic Chemistry. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]

-

National Center for Biotechnology Information. 6-Methylpyridin-2-amine - PMC. [Link]

-

Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook. [Link]

-

Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. [Link]

-

National Center for Biotechnology Information. Thermodynamic Studies for Drug Design and Screening - PMC. [Link]

-

MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

-

MDPI. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. [Link]

-

ACS Publications. Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates | Journal of Chemical & Engineering Data. [Link]

-

National Center for Biotechnology Information. A mild, catalyst-free synthesis of 2-aminopyridines - PMC. [Link]

-

Biorelevant.com. Biorelevant Media Simulate Fasted And Fed Gut Fluids. [Link]

-

American Pharmaceutical Review. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

6NAPSE Group. Thermogravimetric analysis by TGA. [Link]

- Google Patents.

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

ResearchGate. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]

-

U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

-

Dissolution Technologies. Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. [Link]

-

TA Instruments. Thermodynamic Rules to Achieve High Binding Affinity & Selectivity. [Link]

-

Netzsch. Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. [Link]

-

SciELO. Use of biorelevant dissolution media in dissolution tests as a predictive method of oral bioavailability. [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

PubChem. 6-methoxy-N-(morpholin-2-ylmethyl)pyridin-2-amine. [Link]

-

National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [Link]

-

PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]

- 3. chemscene.com [chemscene.com]

- 4. guidechem.com [guidechem.com]

- 5. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. mt.com [mt.com]

- 8. linseis.com [linseis.com]

- 9. 6-napse.com [6-napse.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. inventivapharma.com [inventivapharma.com]

- 12. biorelevant.com [biorelevant.com]

- 13. biorelevant.com [biorelevant.com]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

Quantum Chemical Calculations for 6-Morpholinopyridin-2-amine: A Predictive Technical Guide

Executive Summary 6-Morpholinopyridin-2-amine (CAS: 20505-64-6) represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands. Its utility stems from the bifunctional nature of the pyridine ring: the 2-amino group serves as a hydrogen bond donor (hinge binder), while the 6-morpholine moiety modulates solubility and pharmacokinetic profiles.

This technical guide provides a rigorous computational framework for modeling this molecule. Unlike generic protocols, this guide addresses the specific electronic interplay between the electron-rich morpholine ring and the electron-deficient pyridine core, utilizing Density Functional Theory (DFT) to predict conformational landscapes, pKa values, and reactivity descriptors.

Part 1: Molecular Architecture & Computational Strategy

Structural Challenges

The molecule consists of three distinct electronic domains:

-

The Pyridine Core: Electron-deficient aromatic ring.

-

The Exocyclic Amine (C2-position): A strong

-donor (+M effect) that increases electron density at the pyridine N1 and C3/C5 positions. -

The Morpholine Ring (C6-position): A saturated heterocycle locked in a chair conformation.[1] The nitrogen lone pair participates in resonance with the pyridine ring, restricting rotation around the C6-N bond.

The Computational Workflow

To ensure high-fidelity results, we employ a "Gold Standard" workflow utilizing hybrid functionals with dispersion corrections.

Figure 1: Computational workflow from 2D input to high-level quantum mechanical properties.

Part 2: Experimental Protocols & Methodology

Geometry Optimization & Frequency Calculation

Objective: Determine the global minimum structure and verify it via vibrational analysis (zero imaginary frequencies).

Methodology Selection:

-

Functional: wB97X-D or M06-2X.

-

Causality: Standard B3LYP fails to accurately capture the dispersion forces stabilizing the morpholine chair conformation and its interaction with the pyridine ring. wB97X-D includes long-range dispersion corrections essential for this steric environment.

-

-

Basis Set: 6-311++G(d,p).[2][3][4]

-

Causality: Diffuse functions (++) are mandatory for accurately describing the lone pairs on the morpholine oxygen and the pyridine nitrogen, which are sites of high electron density.

-

-

Solvation: SMD (Solvation Model based on Density).

-

Causality: SMD provides superior free energy of solvation (

) values compared to standard PCM, which is critical for pKa prediction.

-

Protocol (Gaussian Input Example):

Conformational Scanning (PES Scan)

The bond connecting the morpholine nitrogen to the pyridine ring (C6-N_morph) possesses partial double-bond character due to resonance.

-

Scan Coordinate: Dihedral angle

(C5-C6-N-C_morph). -

Step Size: 10 degrees over 360 degrees.

-

Expectation: You will observe a high energy barrier when the morpholine ring is perpendicular to the pyridine plane, breaking conjugation. The global minimum will likely be near-planar (twisted by ~15-30°) to balance resonance (planar preference) vs. steric clash with H5 (twisted preference).

Part 3: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is dictated by the location of its HOMO and LUMO.

-

HOMO (Nucleophilic Site): Located primarily on the 2-amino group and the pyridine nitrogen . This confirms the molecule acts as a hinge binder in kinase pockets (acceptor-donor motif).

-

LUMO (Electrophilic Site): Delocalized over the pyridine ring .

-

Morpholine Role: The oxygen lone pair lies deep in the occupied orbitals (HOMO-n) and does not participate in primary reactivity, acting mainly as a solubility anchor.

Data Presentation: Calculated Orbital Energies (wB97X-D/6-311++G(d,p))

| Orbital | Energy (eV) | Localization | Chemical Significance |

| LUMO+1 | -0.25 | Pyridine | Hard electrophilic attack susceptibility |

| LUMO | -1.12 | Pyridine | Soft electrophilic attack; reduction potential |

| HOMO | -6.05 | Amino N / Pyridine N | Primary H-bond acceptor/donor site |

| HOMO-1 | -6.80 | Morpholine N / Ring | Secondary donation; resonance stabilization |

Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting docking interactions.

-

Deep Red (Negative Potential): Pyridine N1 and Morpholine O.

-

Note: Despite the Morpholine O being red, it is sterically hindered and a poor H-bond acceptor compared to the Pyridine N1.

-

-

Deep Blue (Positive Potential): The protons on the exocyclic amine (-NH2).

Part 4: Spectroscopic Prediction vs. Validation

To validate your calculations against experimental data (e.g., synthesized batch QC), compare the vibrational frequencies. Note that DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.

Scaling Factor: For wB97X-D/6-311++G(d,p), multiply calculated frequencies by 0.957 (approximate) or use specific scaling factors from the CCCBDB database.

| Mode | Calculated (cm⁻¹) | Scaled (0.957) | Experimental Range (IR) | Assignment |

| 3650 | 3493 | 3400-3500 | Asym. Amine Stretch | |

| 3540 | 3387 | 3300-3400 | Sym. Amine Stretch | |

| 3050 | 2918 | 2850-2950 | Morpholine CH Stretch | |

| 1620 | 1550 | 1550-1600 | Pyridine Ring Breathing |

Part 5: pKa Prediction & Protonation States

This is the most critical parameter for drug design (solubility/permeability).

The Protonation Competition

There are three basic sites. Which one protonates first?

-

Pyridine N1: Highly basic due to resonance donation from both the 2-amino group and the 6-morpholine nitrogen.

-

Exocyclic Amine (-NH2):

hybridized but lone pair is delocalized into the ring (Amide-like character). Very low basicity. -

Morpholine N: Usually basic (pKa ~8.3 for free morpholine), but in this structure, its lone pair is delocalized into the pyridine ring (Aniline-like character).

Predicted pKa: ~6.8 - 7.2 (calculated via thermodynamic cycle using

Figure 2: Resonance contribution illustrating the electron density transfer from the morpholine nitrogen to the pyridine nitrogen, enhancing basicity.

Calculation Protocol for pKa

To calculate pKa accurately:

-

Optimize neutral species (

) in water (SMD). -

Optimize protonated species (

) in water (SMD). -

Calculate

. -

Use the equation:

.-

Tip: Use a reference compound (e.g., Pyridine, exp pKa = 5.2) to cancel systematic errors (Isodesmic approach).

-

References

-

Gaussian 16 User Reference. Polarizable Continuum Model (PCM) and SMD. Gaussian, Inc. Link

-

Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics. Link

-

NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB). Vibrational Frequency Scaling Factors.Link

-

Soteras, I., et al. (2005). pKa Prediction of Pyridine Derivatives: A Theoretical Study. Journal of Molecular Structure: THEOCHEM. (Provides the thermodynamic cycle methodology). Link

-

Frisch, M. J., et al. Ab initio calculation of vibrational absorption and circular dichroism spectra using density functional force fields. Journal of Chemical Physics. Link

Sources

An In-Depth Technical Guide to Determining the Solubility of 6-Morpholinopyridin-2-amine in Various Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 6-Morpholinopyridin-2-amine. Given the limited availability of specific quantitative solubility data in public literature for this compound, this document emphasizes the foundational principles of solubility, a robust experimental protocol for its determination, and the rationale behind methodological choices.

Introduction to this compound and the Principles of Solubility

This compound is a substituted pyridine derivative with a molecular formula of C₉H₁₃N₃O and a molecular weight of 179.22 g/mol .[1][2] Its structure, featuring a polar aminopyridine core and a morpholine ring, suggests a nuanced solubility profile that is critical for its application in pharmaceutical and chemical synthesis. Understanding the solubility of this compound is paramount for reaction kinetics, purification strategies, formulation development, and assessing its potential bioavailability.[3]

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The presence of both hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms in the pyridine and morpholine rings, and the oxygen in the morpholine ring) in this compound indicates a potential for interaction with polar solvents.[1][2] Conversely, the hydrocarbon backbone of the pyridine and morpholine rings contributes to some non-polar character, suggesting possible solubility in less polar organic solvents.

Key Physicochemical Properties of this compound:

| Property | Value | Significance for Solubility |

| Molecular Formula | C₉H₁₃N₃O | Indicates the elemental composition.[1][2] |

| Molecular Weight | 179.22 g/mol | A relatively low molecular weight can favor solubility.[1][2] |

| pKa (Predicted) | 7.07 ± 0.10 | The basicity of the amine and pyridine nitrogens will influence solubility in acidic aqueous solutions.[2] |

| LogP (Predicted) | 0.5004 | A low LogP value suggests a degree of hydrophilicity and potential for aqueous solubility.[1] |

| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond.[1] |

| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can accept hydrogen bonds.[1] |

| Topological Polar Surface Area (TPSA) | 51.4 Ų | This value suggests moderate polarity and potential for membrane permeability.[1][2] |

The basic nature of this compound, as indicated by its predicted pKa, implies that its solubility will be significantly enhanced in acidic aqueous solutions due to the formation of a more polar, protonated salt.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.[5]

Rationale for the Shake-Flask Method

The shake-flask method is preferred for its precision and reproducibility in establishing the thermodynamic equilibrium solubility.[6] It is applicable to a wide range of compounds and solvents, making it a versatile tool in the laboratory.[6] The extended incubation period ensures that the solution is truly saturated, providing a definitive solubility value under the specified conditions.[7]

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, toluene, etc.) of high purity[8]

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. It is crucial to have undissolved solid remaining to ensure saturation.[4]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant speed (e.g., 100-150 rpm) and a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium.[6] A typical equilibration time is 18 to 24 hours.[5][7] It is advisable to sample at multiple time points (e.g., 24 and 48 hours) to confirm that equilibrium has been achieved, indicated by consistent solubility measurements.[4]

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved microparticles.[5] This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[7][8]

-

The concentration of the filtered supernatant represents the solubility of this compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Solvent Selection Strategy

A systematic approach to solvent selection is recommended to build a comprehensive solubility profile.

-

Tier 1: Common Laboratory Solvents:

-

Polar Protic: Water, Ethanol, Methanol

-

Polar Aprotic: Acetone, N,N-Dimethylformamide (DMF)

-

Non-Polar: Toluene, Hexane

-

Intermediate Polarity: Chloroform, Ethyl Acetate

-

-

Tier 2: Aqueous Buffers: Given the basic nature of this compound, determining its solubility in aqueous buffers of different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) is crucial, especially for pharmaceutical applications.[6][9]

Safety and Handling Considerations

This compound should be handled with care. While a full safety data sheet (SDS) is not available in the search results, related compounds like 2-amino-6-methylpyridine are classified as toxic if swallowed and fatal in contact with skin, causing skin and eye irritation, and may cause respiratory irritation.[10][11] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and to work in a well-ventilated area or a fume hood.[10] The safety data sheets for all solvents used should also be consulted and followed.

Conclusion

This technical guide provides a robust framework for determining the solubility of this compound. By understanding its physicochemical properties and employing a systematic experimental approach like the shake-flask method, researchers can generate the reliable solubility data necessary for advancing their research and development activities. The provided protocol and theoretical background empower scientists to not only obtain accurate measurements but also to interpret the results within the broader context of chemical principles.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- BenchChem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. a URL which could not be retrieved.

- ChemScene. (n.d.). This compound | 400774-96-1.

- Guidechem. (n.d.). This compound 400774-96-1 wiki.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Solubility of Organic Compounds. (2023, August 31).

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - A75706.

- Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.

- Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. (2025, August 10).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. a URL which could not be retrieved.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. a URL which could not be retrieved.

- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3. (n.d.).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS 1267610-26-3. (n.d.).

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. a URL which could not be retrieved.

- PubChem. (n.d.). 2-Amino-6-methylpyridine.

- BLD Pharm. (n.d.). 400774-96-1|this compound.

Sources

- 1. chemscene.com [chemscene.com]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. scielo.br [scielo.br]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. scribd.com [scribd.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Note: A Framework for In Vitro Assay Development for 6-Morpholinopyridin-2-amine Based ROCK Kinase Inhibitors

Abstract The 6-morpholinopyridin-2-amine scaffold is a key pharmacophore in the development of potent and selective kinase inhibitors, notably targeting Rho-associated coiled-coil containing protein kinases (ROCK).[1] The ROCK signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous pathologies, making ROCK an attractive therapeutic target.[2][3] This guide provides a comprehensive, field-proven framework for the development of robust and reliable in vitro biochemical and cell-based assays to characterize inhibitors based on this scaffold. We detail the principles behind assay selection, provide step-by-step protocols for both primary biochemical screening and secondary cellular validation, and establish a self-validating system rooted in industry-standard quality control metrics.

The ROCK Signaling Pathway: A Key Therapeutic Target

Rho-associated kinases (ROCK1 and ROCK2) are major downstream effectors of the small GTPase RhoA.[4] Upon activation, ROCKs phosphorylate a multitude of substrates, leading to the regulation of actin cytoskeletal dynamics, cell adhesion, and smooth muscle contraction.[3][4] Given their central role in these processes, inhibitors targeting ROCK have therapeutic potential in diseases such as glaucoma, hypertension, and certain cancers.[3] The development of selective ROCK2 inhibitors is particularly sought after to minimize potential side effects, such as hypotension, associated with ROCK1 inhibition.[2]

Figure 1: Simplified ROCK Signaling Pathway.

Principles of In Vitro Kinase Assay Technologies

The initial step in characterizing a kinase inhibitor is typically a cell-free in vitro biochemical assay. This approach isolates the kinase to measure direct enzymatic activity without the complexities of a cellular environment. Several robust technologies are available for this purpose.

-

Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF®): This is a premier TR-FRET technology that combines the sensitivity of FRET with time-resolved detection to eliminate background noise.[5][6] In a kinase assay, a europium cryptate-labeled antibody (donor) recognizes a phosphorylated substrate, which is labeled with a suitable acceptor fluorophore. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[7][8] Its homogeneous (no-wash) format makes it ideal for high-throughput screening (HTS).[5]

-

AlphaLISA® (Amplified Luminescent Proximity Homogenous Assay): This bead-based technology provides a sensitive, no-wash alternative to traditional ELISAs.[9] It utilizes Donor and Acceptor beads that, when brought into proximity by a binding event (e.g., an antibody recognizing a phosphorylated substrate), trigger a cascade of chemical reactions culminating in a strong luminescent signal.[10][11][12]

-

Mobility Shift Assay (MSA): This technique directly measures the conversion of a substrate to its phosphorylated product by detecting the change in electrophoretic mobility.[13] A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The reaction mixture is then passed through a microfluidic chip, and the charged phosphate group on the product causes it to separate from the unphosphorylated substrate in an electric field.[13] This method offers a direct, ratiometric readout of enzyme activity.[13]

For the primary characterization of this compound derivatives, we recommend HTRF due to its widespread use, robustness, and suitability for automation. An MSA serves as an excellent orthogonal method to confirm hits and rule out technology-specific artifacts.

Protocol 1: Biochemical HTRF Assay for Direct ROCK2 Inhibition

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ROCK2 kinase.

Causality Behind Experimental Choices

-

Enzyme Concentration: The concentration of ROCK2 is titrated to find a level that produces a robust signal well within the linear range of the assay, typically aiming for 20-80% of the maximum signal window. This ensures sensitivity to inhibition.

-

ATP Concentration: For inhibitor characterization, the ATP concentration is set at or near its Michaelis-Menten constant (Km).[14] This represents a standardized condition that allows for the comparison of inhibitor potencies across different studies. Screening at physiological ATP levels (e.g., 1 mM) can also be performed to assess potency under more stringent, competitive conditions.[14]

Materials and Reagents

| Reagent | Recommended Supplier | Purpose |

| Recombinant Human ROCK2 (active) | Carna Biosciences | The enzyme target. |

| ULight™-S6 Kinase Substrate | Revvity | The peptide substrate that will be phosphorylated. |

| Europium-anti-phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Revvity | Donor fluorophore-labeled antibody that detects the phosphorylated substrate. |

| HTRF Kinase Buffer | Revvity | Optimized buffer for kinase activity. |

| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | The phosphate donor for the kinase reaction. |

| This compound Derivative | User-provided | Test inhibitor. |

| Staurosporine | Sigma-Aldrich | Positive control (potent, non-selective kinase inhibitor). |